molecular formula C10H18N2O B13147591 6-[(Cyclobutylamino)methyl]piperidin-2-one

6-[(Cyclobutylamino)methyl]piperidin-2-one

Cat. No.: B13147591
M. Wt: 182.26 g/mol
InChI Key: NLDWJBFWWFKYPE-UHFFFAOYSA-N
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Description

6-[(Cyclobutylamino)methyl]piperidin-2-one is a piperidin-2-one derivative featuring a cyclobutylamino-methyl substituent at the 6-position of the lactam ring. The cyclobutyl group introduces a strained four-membered ring, which may confer unique conformational rigidity and lipophilicity.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

6-[(cyclobutylamino)methyl]piperidin-2-one

InChI

InChI=1S/C10H18N2O/c13-10-6-2-5-9(12-10)7-11-8-3-1-4-8/h8-9,11H,1-7H2,(H,12,13)

InChI Key

NLDWJBFWWFKYPE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NCC2CCCC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Cyclobutylamino)methyl]piperidin-2-one typically involves the reaction of piperidin-2-one with cyclobutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 6-[(Cyclobutylamino)methyl]piperidin-2-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(Cyclobutylamino)methyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions often require an inert atmosphere to prevent unwanted side reactions.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, with conditions tailored to the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted piperidin-2-one compounds.

Scientific Research Applications

6-[(Cyclobutylamino)methyl]piperidin-2-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological systems.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(Cyclobutylamino)methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at the 6-position of the piperidin-2-one ring significantly influences properties such as solubility, stability, and reactivity. Key derivatives include:

Compound Name Substituent Molecular Weight (g/mol) Notable Properties Reference
6-(Prop-2-yn-1-yl)piperidin-2-one (8c) Propargyl group 139.19 High synthetic yield (94%); palladium-catalyzed synthesis; alkyne reactivity
(Z)-6-(3-Iodoallyl)piperidin-2-one Iodoallyl group 279.10 99% yield; potential for further functionalization via halogen bonds
1-(3-Nitrophenyl)piperidin-2-one 3-Nitrophenyl group 220.22 Electron-withdrawing nitro group may reduce solubility in polar solvents
6-(4-Methoxyphenyl)piperidin-2-one 4-Methoxyphenyl group 205.25 Electron-donating methoxy group enhances aromatic ring stability
(6R)-6-(Aminomethyl)piperidin-2-one Aminomethyl group 164.63 (HCl salt) Basic amino group enables salt formation; potential for hydrogen bonding
(S)-6-(Hydroxymethyl)piperidin-2-one Hydroxymethyl group 129.16 Hydroxyl group increases hydrophilicity; 95% purity

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., methoxy in ) stabilize aromatic interactions, while electron-withdrawing groups (e.g., nitro in ) may enhance electrophilic reactivity.
  • Steric Effects: Bulky substituents like the cyclobutylamino-methyl group in the target compound likely increase steric hindrance, affecting binding to biological targets compared to smaller groups (e.g., propargyl in ).
  • Hydrogen Bonding: Amino and hydroxyl groups () improve solubility and interaction with polar targets, whereas lipophilic groups (e.g., cyclobutyl) enhance membrane permeability.

Biological Activity

6-[(Cyclobutylamino)methyl]piperidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research on the compound's biological effects, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a piperidin-2-one core with a cyclobutylamino substituent, which may influence its interaction with biological targets. The structural formula can be represented as follows:

C11H18N2O\text{C}_{11}\text{H}_{18}\text{N}_2\text{O}

Antimicrobial Properties

Research indicates that compounds similar to 6-[(cyclobutylamino)methyl]piperidin-2-one exhibit significant antimicrobial activity. The antibacterial effects have been tested against various strains, including Salmonella typhi and Bacillus subtilis, with findings suggesting moderate to strong inhibition .

Table 1: Antibacterial Activity of Piperidine Derivatives

CompoundBacterial StrainActivity Level
6-[(Cyclobutylamino)methyl]piperidin-2-oneSalmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibition of these enzymes is crucial for therapeutic strategies targeting neurological disorders and gastrointestinal conditions, respectively. Studies report IC50 values indicating strong inhibition capabilities, comparable to established inhibitors .

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)
6-[(Cyclobutylamino)methyl]piperidin-2-oneAcetylcholinesterase1.21
Urease2.14

The mechanism through which 6-[(cyclobutylamino)methyl]piperidin-2-one exerts its biological effects involves interactions at the molecular level with target proteins and enzymes. Molecular docking studies suggest that the compound can effectively bind to active sites, leading to inhibition of enzymatic activity and disruption of bacterial cell functions .

Case Studies

  • Study on Antimicrobial Activity : A study conducted on various piperidine derivatives, including the target compound, demonstrated significant antibacterial properties against multiple strains. The results indicated that modifications in the piperidine structure could enhance activity against resistant strains .
  • Enzyme Inhibition Research : Another investigation focused on the inhibition of AChE by piperidine derivatives revealed that structural variations significantly impacted potency. The cyclobutylamino group was identified as a favorable modification for enhancing enzyme inhibition .

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